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Compound of Interest

Compound Name: 2-Chloro-5-aminopropiophenone

Cat. No.: B1518640

Get Quote

Executive Summary

In the synthesis of bioactive scaffolds, particularly substituted cathinones and antidepressant

analogues, 2-Chloro-5-aminopropiophenone (2-C-5-AP) serves as a critical intermediate.
However, its structural validation is frequently complicated by the presence of regioisomers
(specifically 5-chloro-2-aminopropiophenone) and residual nitro-precursors.

This guide moves beyond basic identification. It provides a rigorous cross-validation framework,
comparing 2-C-5-AP against its most common synthetic confounders. We utilize a multi-modal
approach combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic
Resonance (

H/

C NMR), and FTIR to establish a self-validating identity protocol.

Part 1: The Comparative Landscape
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To validate 2-C-5-AP, one must prove it is not its isomers. The synthesis usually involves the

reduction of 2-chloro-5-nitropropiophenone. The critical risk is regio-scrambling during the

precursor formation or misidentification of the starting material.

Table 1: Physicochemical Profile & Confounder

Comparison
Isomer A: 5-Chloro-
Target: 2-Chloro-5- Precursor: 2-Chloro-
Feature aminopropiophenon _ ) 5-
aminopropiophenon , ,
e nitropropiophenone
e
Molecular Weight 183.63 g/mol 183.63 g/mol 213.62 g/mol
] Moderate (Amine High (Intramolecular Low (Nitro group
Polarity (HPLC) ) ] ) ] o
increases polarity) H-bond possible) lipophilicity)
) N-O stretch
) N-H stretch (~3350- N-H stretch (Shifted,
Key IR Signal (Sym/Asym:

3450 cm-1)

H-bond to C=0)

1350/1530 cm™Y)

H NMR (Aromatic)

H6 (ortho to C=0) is
deshielded

H6 (ortho to C=0) is
shielded by NH:2

H6 is highly
deshielded
(Nitro+C=0)

Expert Insight: The "Intramolecular Trap"

In Isomer A, the amine at position 2 is adjacent to the carbonyl at position 1. This facilitates an

intramolecular hydrogen bond, significantly shifting the carbonyl stretch in IR and the N-H

chemical shift in NMR. 2-C-5-AP (our target) has the amine at position 5, preventing this

interaction. This is the primary spectroscopic differentiator.

Part 2: Spectroscopic Validation (NMR)

The definitive proof of structure relies on

H NMR coupling constants. The 1,2,5-substitution pattern yields a distinct splitting pattern that
self-validates the structure.
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Predicted H NMR Data (400 MHz, DMSO-)

The aromatic region is the fingerprint. We expect three aromatic protons: H3, H4, and H6.
e H3 (Ortho to CI):

~7.2 ppm. Appears as a Doublet (

Hz).
e H4 (Meta to Cl, Ortho to NH

):

~6.7 ppm. Appears as a Doublet of Doublets (

Hz). The amine group shields this proton significantly.

e H6 (Ortho to C=0, Meta to NH

):

~7.0 ppm. Appears as a Doublet (

Hz).
Experimental Protocol: Structural Elucidation
Obijective: Confirm regiochemistry via scalar coupling analysis.
o Sample Prep: Dissolve 10 mg of dry 2-C-5-AP in 0.6 mL DMSO-

. Note: DMSO is preferred over CDCI
to sharpen the exchangeable amine protons.

e Acquisition: Run standard 1D proton (16 scans) and COSY (Correlation Spectroscopy).
 Validation Logic:

o ldentify the ethyl group triplet/quartet to confirm the propiophenone backbone.
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o Locate the broad singlet (

) around 5.0-5.5 ppm (NH

)-

o The Litmus Test: Verify the coupling of the H4 proton. It must show a large ortho-coupling
to H3 and a small meta-coupling to H6. If H3 and H6 appear as singlets, you likely have
the 2,5-dichloro derivative or a symmetric impurity.

Authoritative Sourcing: For general principles on substituent effects and coupling constants in
substituted benzenes, refer to the SDBS (Spectral Database for Organic Compounds)

methodologies [1].

Part 3: Chromatographic Purity & Workflow

Purity assessment requires separating the amine from potential oxidation products
(nitroso/nitro derivatives).

HPLC-MS Methodology

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase:

o A: Water + 0.1% Formic Acid (improves ionization for MS).

o B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

MS Mode: ESI Positive (+). Target Mass:
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Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound.
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Figure 1: Analytical decision tree for the purification and structural validation of 2-Chloro-5-
aminopropiophenone. Note the critical checkpoint at NMR coupling analysis.

Part 4: Detailed Experimental Protocols
Recrystallization (Purification)

If the HPLC purity is <98%, the amine is likely contaminated with hydrochloride salts or
oligomers.

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

Precipitation: Add warm water dropwise until turbidity persists.

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling will
trap impurities.

Filtration: Filter the yellow/off-white needles and wash with cold hexanes to remove non-
polar nitro-precursors.

Melting Point Determination

Melting point is a rapid indicator of isomeric purity.

o Target Range: 2-Chloro-5-aminopropiophenone typically melts between 85-89°C
(dependent on crystal habit).

o Comparison: The 2-amino-5-chloro isomer often has a lower melting point due to the
disruption of intermolecular packing by intramolecular hydrogen bonding.

Part 5: Causality and Mechanism
Why do we choose these specific methods?

o Electronic Effects: The chlorine atom at position 2 is electron-withdrawing (inductive), while
the amino group at position 5 is electron-donating (resonance). This "push-pull" system
creates a unique dipole moment that separates easily on C18 HPLC columns [2].

e Proton Exchange: We use DMSO-d6 for NMR because the amine protons (
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) are liable to exchange with protic solvents like Methanol-d4, causing the signal to
disappear. In DMSO, hydrogen bonding stabilizes these protons, allowing for integration
validation (

)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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